1-(4-(3-(3-フルオロフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16FN7O and its molecular weight is 341.35. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
この化合物は合成され、5つのヒト癌細胞株 (MGC-803、MCF-7、EC-109、PC-3、およびHeLa) に対する抗腫瘍活性についてインビトロで評価されました 。これは、より効率的で経済的な抗腫瘍薬の開発のための潜在的な候補となり得ることを示唆しています。
新規複素環系の合成
この化合物は、新規複素環系の合成に使用されてきました 。 たとえば、新しい複素環系である9H-ベンゾ[f]ピリミド[1,2-d][1,2,3]トリアゾロ[1,5-a][1,4]ジアゼピノンは、レトロディールス・アルダー (RDA) 法を使用して良好な収率で合成されました .
生物学的評価
この化合物とその類似体は、生物学的評価のために3段階の反応シーケンスで簡便に合成されました 。このプロセスは、5つの反応性中心に関与し、原子経済的であるため、大規模生産とさらなる生物学的調査の可能性を示唆しています。
医薬品化学
この化合物は、医薬品化学、特にc-Metタンパク質キナーゼの阻害に使用されてきました 。 このキナーゼは、細胞の増殖、生存、および移動において重要な役割を果たしており、この化合物がこれらの細胞プロセスに関連する疾患の治療における可能性を示唆しています .
GABA A調節活性
これらの複素環核を含む構造は、GABA Aアロステリック調節活性を示してきました 。 これは、この化合物が神経疾患の治療に潜在的に使用できることを示唆しています。GABA A受容体は、脳の抑制性神経伝達において重要な役割を果たしています .
太陽電池での使用
この化合物は、太陽電池で使用するポリマーに組み込まれてきました 。 これは、再生可能エネルギー技術の開発における潜在的な応用を示唆しています .
作用機序
Target of Action
Similar compounds have been found to targetUSP28 , a ubiquitin-specific protease . USP28 plays a crucial role in regulating protein stability and is involved in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds to its target, potentially USP28, and directly affects its protein levels . This interaction can inhibit the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies often involve in silico modeling and can provide insights into the compound’s bioavailability and potential interactions with other molecules in the body .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the alteration of the cell cycle at the S phase . It also affects the EMT progression, a process critical for cancer metastasis . These effects could potentially make the compound a promising candidate for cancer treatment.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
In cellular environments, 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been observed to influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
生物活性
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Molecular Formula : C17H20FN5
- Molecular Weight : 313.38 g/mol
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Poly (ADP-Ribose) Polymerase (PARP) :
- Anticancer Activity :
Anticancer Efficacy
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | MCF-7 | 18 | PARP Inhibition |
Olaparib | MCF-7 | 57.3 | PARP Inhibition |
Enzyme Inhibition
The compound's ability to inhibit enzymes involved in cancer progression has been documented:
- PARP1 Activity : Compounds similar to the target compound exhibited inhibition rates of up to 82% at certain concentrations.
- Caspase Activation : Enhanced caspase 3/7 activity was observed, indicating induction of apoptosis in treated cells .
Study on PARP Inhibitors
A recent study investigated the effects of various piperazine derivatives on breast cancer cells. The findings highlighted that compounds structurally related to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone not only inhibited PARP activity but also increased DNA damage markers (phosphorylated H2AX), suggesting a promising role in cancer therapy .
Comparative Analysis with Known Drugs
In comparative studies with known PARP inhibitors like Olaparib, the target compound showed similar or improved efficacy against specific cancer cell lines. This positions it as a potential candidate for further development in oncological pharmacotherapy.
特性
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O/c1-11(25)22-5-7-23(8-6-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-3-12(17)9-13/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHAKCXMOLNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。